molecular formula C17H12Cl2N2O3S B7729856 (5Z)-2-(3,5-dichloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3,5-dichloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B7729856
M. Wt: 395.3 g/mol
InChI Key: QWCBFVSYBFMXDH-WCSRMQSCSA-N
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Description

(5Z)-2-(3,5-dichloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,5-dichloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 3,5-dichloroaniline with a thiazolone precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,5-dichloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(3,5-dichloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its potential as a lead compound for the development of new drugs or agrochemicals.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,5-dichloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. Alternatively, it may interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3,5-dichloroanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5Z)-2-(3,5-dichloroanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5Z)-2-(3,5-dichloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)ethylidene]-1,3-thiazol-4-one

Uniqueness

The uniqueness of (5Z)-2-(3,5-dichloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one lies in its specific substitution pattern and the presence of both hydroxyl and methoxy groups on the phenyl ring. These functional groups can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(5Z)-2-(3,5-dichloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S/c1-24-14-4-9(2-3-13(14)22)5-15-16(23)21-17(25-15)20-12-7-10(18)6-11(19)8-12/h2-8,22H,1H3,(H,20,21,23)/b15-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCBFVSYBFMXDH-WCSRMQSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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